

Application Note: Quantification of Tiquizium Bromide in Human Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Tiquizium (bromide)	
Cat. No.:	B14779103	Get Quote

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Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Tiquizium bromide in human plasma. Tiquizium bromide is a quaternary ammonium antimuscarinic agent used for the treatment of gastrointestinal and urinary tract disorders.[1][2] [3] The described method is intended as a robust starting point for researchers and drug development professionals requiring pharmacokinetic analysis of Tiquizium bromide in biological matrices. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection, along with proposed validation parameters.

Introduction

Tiquizium bromide is a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors found throughout the body, including in smooth muscles and exocrine glands.[1] By blocking the action of acetylcholine, Tiquizium bromide leads to the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions characterized by smooth muscle spasms.[1][3]

Accurate quantification of Tiquizium bromide in plasma is crucial for pharmacokinetic studies, dose-response relationship evaluation, and overall drug development. Due to the expected low systemic concentrations following therapeutic administration, a highly sensitive and specific



analytical method is required. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers the necessary selectivity and sensitivity for bioanalytical assays. While a specific validated method for Tiquizium bromide in plasma is not readily available in published literature, methods for similar quaternary ammonium compounds, such as Tiotropium bromide, provide a strong foundation for method development.

Experimental Protocol

This proposed method is based on established protocols for similar analytes and should be fully validated according to regulatory guidelines.

- 1. Materials and Reagents
- Tiquizium bromide reference standard
- Internal Standard (IS) (e.g., a structurally similar quaternary ammonium compound or a stable isotope-labeled Tiquizium bromide)
- · HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium acetate
- Human plasma (K2EDTA)
- 2. Sample Preparation: Solid-Phase Extraction (SPE)
- To 500 μL of human plasma, add 50 μL of the internal standard working solution.
- Vortex mix for 10 seconds.
- Load the sample onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analyte and IS with 1 mL of methanol.



- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- $\bullet\,$ Inject 10 μL of the reconstituted sample into the HPLC-MS/MS system.

3. HPLC Conditions

Parameter	Proposed Condition
HPLC System	Agilent 1290 Infinity LC System or equivalent
Column	Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and reequilibrate for 1 minute
Column Temperature	40°C
Injection Volume	10 μL

4. Mass Spectrometry Conditions



Parameter	Proposed Condition
Mass Spectrometer	Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by infusing a standard solution of Tiquizium bromide and the IS. For Tiquizium (C19H24NS2+), the precursor ion would be m/z 329.1. Product ions would be determined experimentally.
Gas Temperature	350°C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
Capillary Voltage	4000 V

Proposed Method Validation Parameters

The following tables summarize the proposed acceptance criteria for the validation of this bioanalytical method, based on regulatory guidelines.

Table 1: Linearity and Range

Parameter	Acceptance Criteria
Calibration Curve	8 non-zero standards
Range (Hypothetical)	1 - 500 pg/mL
Correlation Coefficient (r²)	≥ 0.99
Accuracy of Back-calculated Concentrations	Within ±15% of nominal (±20% at LLOQ)

Table 2: Precision and Accuracy



QC Level	Concentration (pg/mL) (Hypothetical)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
LLOQ	1	≤ 20%	≤ 20%	± 20%
LQC	3	≤ 15%	≤ 15%	± 15%
MQC	100	≤ 15%	≤ 15%	± 15%
HQC	400	≤ 15%	≤ 15%	± 15%

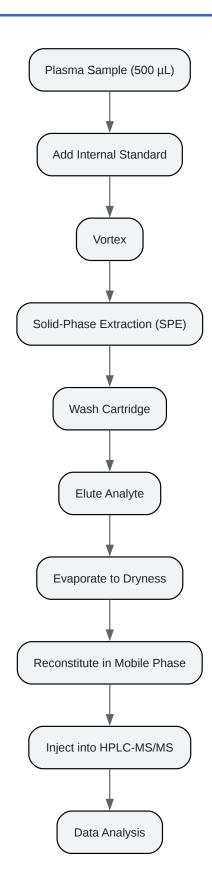
Table 3: Recovery and Matrix Effect

Parameter	Acceptance Criteria	
Recovery	Consistent, precise, and reproducible	
Matrix Effect	CV of IS-normalized matrix factor ≤ 15%	

Visualizations

Experimental Workflow





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Caption: Experimental workflow for Tiquizium bromide quantification.



Signaling Pathway



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Caption: Tiquizium bromide's mechanism of action.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC-MS/MS method for the quantification of Tiquizium bromide in human plasma. The outlined protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed validation framework, offers a solid starting point for researchers. The successful validation of this method will enable accurate and reliable pharmacokinetic profiling of Tiquizium bromide, supporting its clinical development and research applications.

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